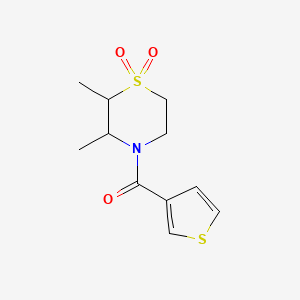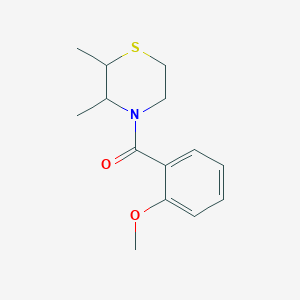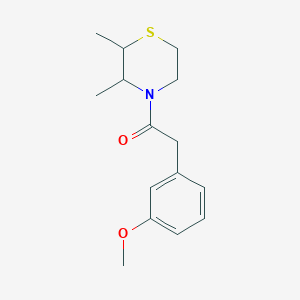
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone, also known as DT-010, is a novel compound that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the brain and reducing oxidative stress. This compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been found to reduce inflammation and oxidative stress in the brain, which are key factors in the development and progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined using HPLC and NMR spectroscopy. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on (2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory diseases. Additionally, this compound could be studied for its potential applications in the field of drug discovery, as it may serve as a lead compound for the development of new drugs with similar structures and mechanisms of action.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory diseases make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action, safety, and efficacy in humans.
Synthesemethoden
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone can be synthesized using a multistep process that involves the reaction of 2-aminothiophenol with 2,3-dimethyl-1,4-thiazine-5,6-dione in the presence of a catalyst. This is followed by the reaction with 2-chloroacetophenone to form the final product. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(2,3-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-8-9(2)17(14,15)6-4-12(8)11(13)10-3-5-16-7-10/h3,5,7-9H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYACYWDPDTWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)(=O)CCN1C(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)

![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)

![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)


